

The Solubility Profile of Lornoxicam: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lonox*

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An in-depth guide for researchers, scientists, and drug development professionals on the solubility of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam in a variety of common laboratory solvents. This document provides quantitative solubility data, detailed experimental protocols, and a visualization of the drug's primary mechanism of action.

Introduction to Lornoxicam

Lornoxicam is a potent NSAID belonging to the oxacam class, exhibiting strong analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Lornoxicam effectively curtails the synthesis of prostaglandins, which are key mediators of pain and inflammation. Understanding the solubility of Lornoxicam is critical for its formulation development, as its low aqueous solubility can present challenges in achieving optimal bioavailability. This guide provides a comprehensive overview of Lornoxicam's solubility in various organic solvents and aqueous media.

Quantitative Solubility Data

The solubility of Lornoxicam has been determined in a range of laboratory solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Lornoxicam in Various Organic Solvents

Solvent	Solubility (mg/mL)	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	~ 2	Ambient
Ethanol	~ 1	Ambient
Dimethylformamide (DMF)	~ 1	Ambient

Data sourced from product information sheets.

Table 2: Mole Fraction Solubility of Lornoxicam in "Green Solvents" at 298.15 K (25 °C)

Solvent	Mole Fraction (x 10 ³)
Polyethylene glycol-400 (PEG-400)	8.55
2-(2-ethoxyethoxy) ethanol	0.317
Ethylene glycol (EG)	0.224
Ethyl acetate (EA)	0.0839
Propylene glycol (PG)	0.0317
2-butanol	0.0299
1-butanol	0.0136
Isopropanol (IPA)	0.00905
Ethanol	0.00843
Water	0.00291

Note: The data in Table 2 is derived from the abstract of the study "Solubility of anti-inflammatory drug lornoxicam in ten different green solvents at different temperatures." The full study contains temperature-dependent solubility data from 298.15 K to 323.15 K.

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility of Lornoxicam.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

- Lornoxicam powder
- Selected solvents
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of Lornoxicam powder to a glass vial containing a known volume of the selected solvent.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
- Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

- Remove the vials from the shaker and let them stand to allow the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the quantification method.
- Determine the concentration of Lornoxicam in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculate the solubility of Lornoxicam in the solvent based on the measured concentration and the dilution factor.

Quantification of Lornoxicam using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying Lornoxicam in solution.

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Lornoxicam reference standard
- Methanol (or other suitable solvent)
- Volumetric flasks and pipettes

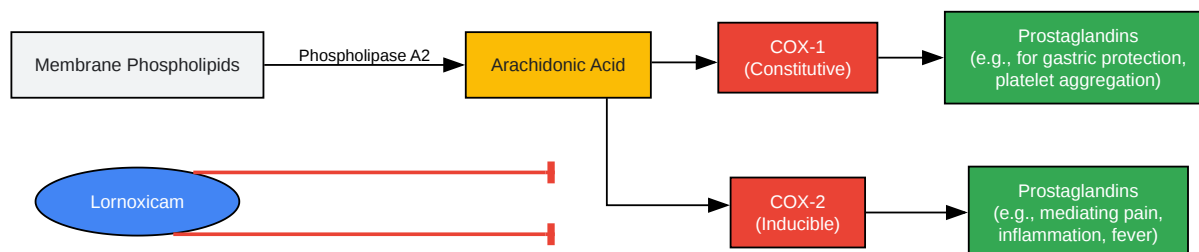
Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of Lornoxicam by accurately weighing a known amount of the reference standard and dissolving it in a known volume of methanol.

- Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a range of concentrations (e.g., 2-20 $\mu\text{g/mL}$).
- Wavelength of Maximum Absorbance (λ_{max}) Determination:
 - Scan one of the standard solutions across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance for Lornoxicam. The reported λ_{max} for Lornoxicam is typically around 378 nm.
- Calibration Curve Generation:
 - Measure the absorbance of each calibration standard at the determined λ_{max} .
 - Plot a graph of absorbance versus concentration to generate a calibration curve.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value close to 1 indicates a good linear relationship.
- Sample Analysis:
 - Measure the absorbance of the diluted sample solution (from the shake-flask experiment) at the λ_{max} .
 - Use the equation of the calibration curve to calculate the concentration of Lornoxicam in the diluted sample.

Mechanism of Action of Lornoxicam

The primary mechanism of action of Lornoxicam involves the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to the inflammatory response.



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Caption: Mechanism of action of Lornoxicam via inhibition of COX-1 and COX-2.

This diagram illustrates how Lornoxicam blocks the conversion of arachidonic acid to prostaglandins by inhibiting both COX-1 and COX-2 enzymes, thereby reducing pain and inflammation.

Conclusion

This technical guide provides essential information on the solubility of Lornoxicam in various laboratory solvents, along with detailed experimental protocols for its determination. The compiled data and methodologies are intended to support researchers and formulation scientists in the development of new and improved drug delivery systems for Lornoxicam. A clear understanding of its solubility characteristics is a fundamental step towards enhancing its therapeutic efficacy and patient outcomes.

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